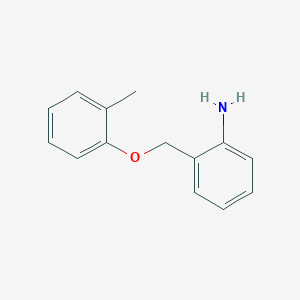

2-(2'-Methylphenoxymethyl)-aniline

Description

2-(2'-Methylphenoxymethyl)-aniline is an aromatic amine derivative characterized by an aniline core (a benzene ring with an -NH₂ group) attached to a methylphenoxymethyl substituent. The phenoxymethyl group consists of a benzene ring linked via an ether oxygen to a methylene (-CH₂-) bridge, with an additional methyl group at the 2'-position of the phenoxy ring.

Properties

Molecular Formula |

C14H15NO |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

2-[(2-methylphenoxy)methyl]aniline |

InChI |

InChI=1S/C14H15NO/c1-11-6-2-5-9-14(11)16-10-12-7-3-4-8-13(12)15/h2-9H,10,15H2,1H3 |

InChI Key |

QVBVGXITXMELGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

- 2-(3,4-Difluorophenoxy)aniline (C₁₂H₉F₂NO): The introduction of fluorine atoms at the 3- and 4-positions of the phenoxy ring creates strong electron-withdrawing effects, reducing the electron density of the aniline NH₂ group. This enhances stability against oxidation compared to 2-(2'-Methylphenoxymethyl)-aniline, which has electron-donating methyl groups .

- N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline (C₂₁H₂₀N₂O₂S): The sulfonyl (-SO₂-) group is highly electron-withdrawing, further deactivating the aniline ring. In contrast, the methylphenoxymethyl group in the target compound provides moderate electron donation, making it more reactive in electrophilic substitution reactions .

Steric and Solubility Considerations

- 3-(2-Phenylethoxy)-N-[2-(2-phenylethoxy)benzyl]aniline (C₂₈H₂₇NO₂): The bulky phenylethoxy substituents increase lipophilicity, reducing aqueous solubility.

- 2-(4-Benzyl-piperazin-1-yl)aniline (C₁₇H₂₁N₃) :

The piperazine ring introduces basicity and water solubility under acidic conditions, a feature absent in the target compound due to its neutral ether linkage .

Hydrogen Bonding and Crystallinity

- N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline: Strong N—H⋯O hydrogen bonds form 1D chains in the crystal lattice, enhancing thermal stability. The target compound’s methylphenoxymethyl group likely participates in weaker C—H⋯O interactions, resulting in less rigid packing .

- 2-(4-Methoxy-2-methylaniline) (C₈H₁₁NO): Methoxy and methyl groups facilitate C—H⋯O hydrogen bonding, similar to the target compound. However, the absence of a phenoxymethyl bridge reduces steric complexity .

Data Table: Key Properties and Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Substituent Features | Hydrogen Bonding | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₅NO | 213.28 g/mol | Methylphenoxymethyl, NH₂ | C—H⋯O | Synthetic intermediate |

| 2-(3,4-Difluorophenoxy)aniline | C₁₂H₉F₂NO | 221.20 g/mol | Difluorophenoxy, NH₂ | C—F⋯H | Agrochemicals, dyes |

| N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline | C₂₁H₂₀N₂O₂S | 364.45 g/mol | Carbazole, sulfonyl, NH₂ | N—H⋯O | Pharmaceuticals |

| 3-(2-Phenylethoxy)-N-[2-(2-phenylethoxy)benzyl]aniline | C₂₈H₂₇NO₂ | 409.52 g/mol | Phenylethoxy, benzyl | Weak van der Waals | Material science |

Research Findings and Trends

- Synthetic Methods : The target compound can be synthesized via reductive amination or nucleophilic substitution, similar to methods used for N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline .

- Thermal Stability : Compounds with sulfonyl or carbazole groups exhibit higher melting points (>200°C) due to strong intermolecular forces, whereas the target compound likely has a lower melting range (100–150°C) .

- Fluorinated and sulfonated analogs may pose additional environmental risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.